Cas no 1592913-04-6 (3-(difluoromethoxy)propan-1-amine)

3-(difluoromethoxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(DIFLUOROMETHOXY)PROPAN-1-AMINE
- 3-(difluoromethoxy)propan-1-amine
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- MDL: MFCD27980939
- Inchi: 1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2
- InChI Key: NGOXWLLNLLNQFF-UHFFFAOYSA-N
- SMILES: C(N)CCOC(F)F
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 121.2±30.0 °C at 760 mmHg
- Flash Point: 27.1±24.6 °C
- Vapor Pressure: 14.8±0.2 mmHg at 25°C
3-(difluoromethoxy)propan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(difluoromethoxy)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93462-100MG |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 100MG |
¥ 1,306.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93462-1G |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 1g |
¥ 5,207.00 | 2023-04-04 | |
Enamine | EN300-172096-2.5g |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 2.5g |
$2616.0 | 2023-09-20 | |
Enamine | EN300-172096-0.1g |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 0.1g |
$432.0 | 2023-09-20 | |
Enamine | EN300-172096-5.0g |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 5g |
$5168.0 | 2023-05-26 | |
Enamine | EN300-172096-10.0g |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 10g |
$10087.0 | 2023-05-26 | |
Enamine | EN300-172096-1.0g |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 1g |
$1245.0 | 2023-05-26 | |
Fluorochem | 531994-250mg |
3-(DIFLUOROMETHOXY)PROPAN-1-AMINE |
1592913-04-6 | 95.0% | 250mg |
£764.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93462-500MG |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 500MG |
¥ 3,471.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93462-10G |
3-(difluoromethoxy)propan-1-amine |
1592913-04-6 | 95% | 10g |
¥ 26,037.00 | 2023-04-04 |
3-(difluoromethoxy)propan-1-amine Related Literature
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2. Book reviews
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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4. Back matter
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on 3-(difluoromethoxy)propan-1-amine
Professional Introduction to 3-(difluoromethoxy)propan-1-amine (CAS No. 1592913-04-6)
3-(difluoromethoxy)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1592913-04-6, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both a difluoromethoxy group and an amine moiety makes it a versatile intermediate in synthetic chemistry, particularly in the design of bioactive molecules.
The difluoromethoxy group is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This feature has been leveraged in recent studies to develop compounds with improved pharmacokinetic profiles. For instance, researchers have utilized derivatives of 3-(difluoromethoxy)propan-1-amine to create inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The fluorine atoms in the difluoromethoxy group contribute to the compound's lipophilicity, which can be advantageous for crossing biological membranes, thereby increasing bioavailability.
In addition to its structural significance, 3-(difluoromethoxy)propan-1-amine has been explored in the context of drug repurposing. Recent studies have highlighted its potential as a precursor in the synthesis of molecules that modulate immune responses. The amine functional group provides a site for further chemical modification, allowing for the creation of libraries of compounds with tailored biological activities. This flexibility has made it a valuable tool in high-throughput screening programs aimed at identifying novel therapeutic candidates.
The compound's utility extends beyond academic research; it has also found applications in industrial settings. Pharmaceutical companies have employed 3-(difluoromethoxy)propan-1-amine as a building block in the synthesis of advanced intermediates for large-scale production. Its stability under various reaction conditions makes it an attractive choice for processes requiring harsh reagents or extended reaction times. Furthermore, the growing interest in fluorinated compounds due to their enhanced pharmacological properties has increased the demand for intermediates like this one.
Recent advancements in computational chemistry have also contributed to the understanding of 3-(difluoromethoxy)propan-1-amine's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how modifications at the difluoromethoxy and amine positions can influence binding affinity and selectivity. These findings have guided synthetic efforts toward optimizing lead compounds for clinical development. The integration of experimental data with computational predictions has been instrumental in accelerating the drug discovery pipeline.
The environmental impact of using 3-(difluoromethoxy)propan-1-amine as a pharmaceutical intermediate is another area of growing interest. Researchers are exploring sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to develop methodologies that utilize renewable resources and catalytic systems, aligning with global efforts to promote sustainable practices in the chemical industry. Such innovations not only enhance efficiency but also contribute to reducing the ecological footprint of pharmaceutical manufacturing.
Future directions in the study of 3-(difluoromethoxy)propan-1-amine include exploring its role in emerging therapeutic areas such as precision medicine and gene therapy. The compound's structural features make it a promising candidate for developing targeted therapies that address specific genetic or molecular profiles associated with diseases. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical benefits for patients worldwide.
In conclusion, 3-(difluoromethoxy)propan-1-amine (CAS No. 1592913-04-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of applications. Its potential as a therapeutic agent, intermediate, and research tool underscores its importance in modern drug discovery and development. As research continues to uncover new possibilities, this compound is poised to play an increasingly vital role in addressing global health challenges.
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